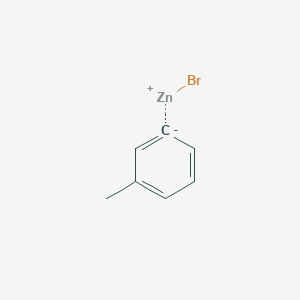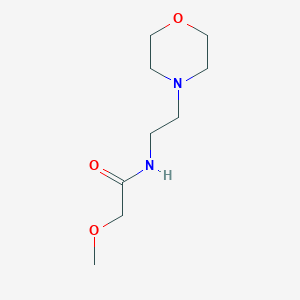
2,2'-Dimethoxy-4,4'-dinitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dimethoxy-4,4’-dinitrobiphenyl is an organic compound with the molecular formula C14H12N2O6. It is a biphenyl derivative characterized by the presence of two methoxy groups and two nitro groups positioned symmetrically on the biphenyl structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dimethoxy-4,4’-dinitrobiphenyl typically involves the nitration of 2,2’-dimethoxybiphenyl. The reaction is carried out by dissolving 2,2’-dimethoxybiphenyl in a suitable solvent, such as acetic acid, and then adding a nitrating agent like a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is stirred at a controlled temperature to ensure complete nitration, resulting in the formation of 2,2’-dimethoxy-4,4’-dinitrobiphenyl .
Industrial Production Methods
Industrial production of 2,2’-dimethoxy-4,4’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors equipped with temperature and pressure control systems .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dimethoxy-4,4’-dinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,2’-Dimethoxy-4,4’-diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
Applications De Recherche Scientifique
2,2’-Dimethoxy-4,4’-dinitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-dimethoxy-4,4’-dinitrobiphenyl is primarily based on its ability to undergo various chemical reactions. The nitro groups can participate in redox reactions, while the methoxy groups can be involved in nucleophilic substitution reactions. These chemical properties enable the compound to interact with different molecular targets and pathways, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimethoxy-4,4’-diaminobiphenyl: A reduced form of 2,2’-dimethoxy-4,4’-dinitrobiphenyl with amino groups instead of nitro groups.
2,2’-Dinitrobiphenyl: A biphenyl derivative with nitro groups but without methoxy groups.
4,4’-Dibromo-2,2’-dinitrobiphenyl: A biphenyl derivative with bromine and nitro groups.
Uniqueness
2,2’-Dimethoxy-4,4’-dinitrobiphenyl is unique due to the presence of both methoxy and nitro groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it versatile for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C14H12N2O6 |
|---|---|
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
2-methoxy-1-(2-methoxy-4-nitrophenyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H12N2O6/c1-21-13-7-9(15(17)18)3-5-11(13)12-6-4-10(16(19)20)8-14(12)22-2/h3-8H,1-2H3 |
Clé InChI |
JXAGVLKYILKGMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
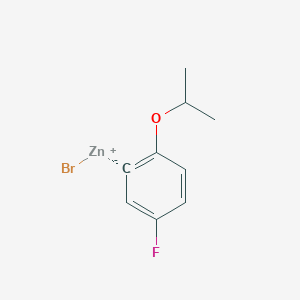
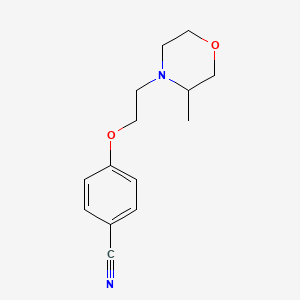
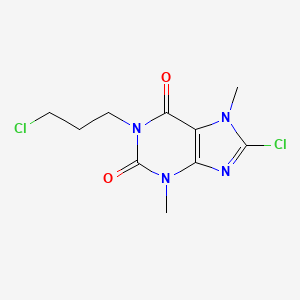

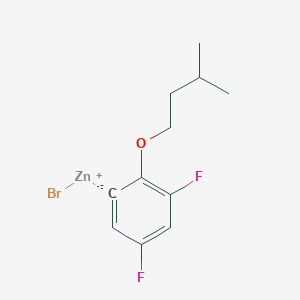
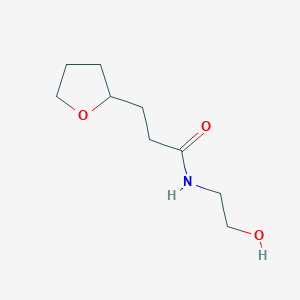
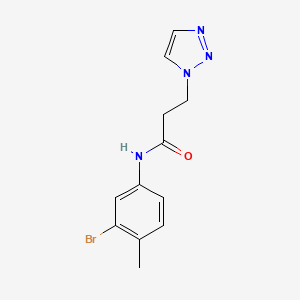

![1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
